1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene
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Overview
Description
1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene is an organic compound that belongs to the class of brominated aromatic ethers This compound is characterized by the presence of a bromine atom, two methoxy groups, and a propoxy linkage attached to a dimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene typically involves multiple steps. One common method includes the following steps:
Bromination: The starting material, 2,5-dimethylbenzene, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Etherification: The brominated intermediate is then reacted with 3-(3-methoxyphenoxy)propanol in the presence of a base such as potassium carbonate to form the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Products include substituted amines or thiols.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include cyclohexane derivatives.
Scientific Research Applications
1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-tumor properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials such as polymers and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene involves its interaction with specific molecular targets. The bromine atom and methoxy groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The propoxy linkage provides flexibility, allowing the compound to adopt different conformations and interact with multiple pathways.
Comparison with Similar Compounds
Similar Compounds
1-bromo-4-[3-(4-methoxyphenoxy)propoxy]-2,5-dimethylbenzene: Similar structure but with a different position of the methoxy group.
1-bromo-4-[3-(2-methoxyphenoxy)propoxy]-2,5-dimethylbenzene: Another isomer with the methoxy group in a different position.
4-bromo-3-methoxyphenol: A simpler compound with a single methoxy group and bromine atom.
Uniqueness
1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The combination of bromine, methoxy, and propoxy groups on a dimethylbenzene ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-bromo-4-[3-(3-methoxyphenoxy)propoxy]-2,5-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-11-18(14(2)10-17(13)19)22-9-5-8-21-16-7-4-6-15(12-16)20-3/h4,6-7,10-12H,5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQPCFNEMCIAFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)OCCCOC2=CC=CC(=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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